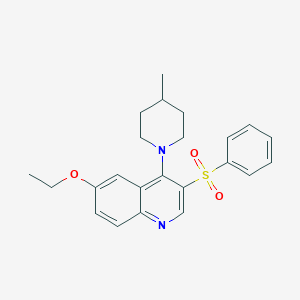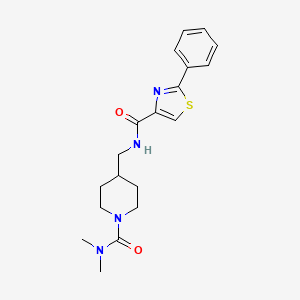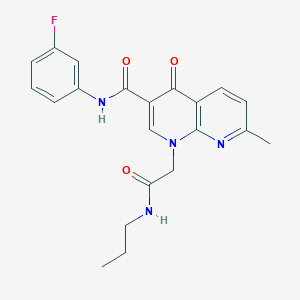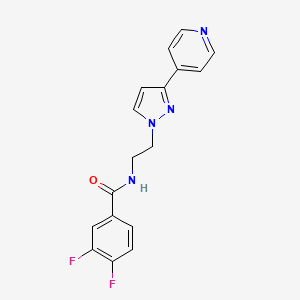
6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about where it is commonly found or produced and its uses .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves the study of properties like solubility, melting point, boiling point, density, refractive index, and spectral properties. These properties can help in identifying the compound and predicting its behavior .科学的研究の応用
Antiviral Activity
6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride and its derivatives have been explored for their antiviral properties. A study by Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which were then alkylated to afford N1- and O6-regioisomers. These compounds were evaluated for their inhibitory activity against various DNA viruses, including herpes simplex virus, cytomegalovirus, and others. Interestingly, while the compounds showed poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus, indicating potential antiretroviral applications (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
Research by Sahar B. Al-Juboori (2020) on dihydropyrimidinone and dihydropyrimidine derivatives, related to this compound, demonstrated broad biological activities. The study synthesized novel pyrimidine derivatives and evaluated them for their in vitro antibacterial and antifungal activities against a variety of pathogens. The results showed that many of these derivatives have good antibacterial and potent antifungal activities, highlighting their potential as antimicrobial agents (Al-Juboori, 2020).
Environmental Biodegradation
In the context of environmental science, a study by Sharma et al. (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This research is relevant to the chemical class of this compound, as it involves pyrimidinone derivatives. The fungus Aspergillus niger was capable of degrading the herbicide into various metabolites through cleavage of different chemical bonds, suggesting the potential of using fungal species for the bioremediation of soil and water contaminated with similar pyrimidinone-based compounds (Sharma et al., 2012).
作用機序
Target of Action
Similar compounds have been reported to exhibit antioxidant activity . They are known to interact with various biological molecules, potentially influencing cellular redox status and mitigating oxidative stress .
Mode of Action
For instance, reaction with oxygen can lead to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular redox balance .
Result of Action
Given its potential antioxidant activity, it may help mitigate oxidative stress at the cellular level, thereby potentially influencing cell survival and function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-11-3-4-7-5(9)2-6(10)8-4;/h2H,3H2,1H3,(H2,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXXYJNEVGFFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=O)N1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)

![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)
![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)

